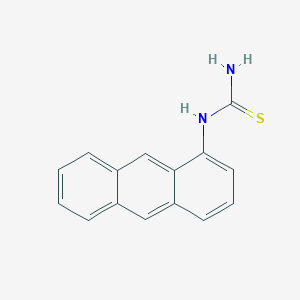

N-(1-anthryl)thiourea

Description

Properties

IUPAC Name |

anthracen-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15(18)17-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H3,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKGXSPDGJRTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Diversification of N 1 Anthryl Thiourea Derivatives

Established Synthetic Pathways to N-(1-anthryl)thiourea

The most prevalent and straightforward method for synthesizing N-monosubstituted thioureas, including this compound, involves the reaction of an amine with an isothiocyanate precursor. The primary route is the reaction of 1-anthryl isothiocyanate with ammonia (B1221849).

Alternatively, a one-pot synthesis is commonly employed where an acid chloride is condensed with a thiocyanate (B1210189) salt, typically in a solvent like acetone, to form an acyl isothiocyanate intermediate. mdpi.com This intermediate then reacts in situ with an amine. For this compound, the synthesis would commence with 1-aminoanthracene (B165094). A general procedure involves the reaction of 1-aminoanthracene with a source of thiocarbonyl, such as thiophosgene (B130339) or, more commonly, by reacting it with an isothiocyanate generated in situ.

A widely used laboratory-scale synthesis involves the following steps:

Formation of the Isothiocyanate : 1-Aminoanthracene is treated with carbon disulfide in the presence of a base like dicyclohexylcarbodiimide (B1669883) (DCC) or with thiophosgene to yield 1-anthryl isothiocyanate.

Reaction with Ammonia : The resulting 1-anthryl isothiocyanate is then reacted with a source of ammonia (e.g., aqueous or gaseous ammonia) to produce this compound.

Another established pathway involves the use of ammonium (B1175870) thiocyanate. In this method, a solution of 1-aminoanthracene hydrochloride is heated with ammonium thiocyanate in a suitable solvent, such as ethanol (B145695) or water, to yield the target compound.

Strategies for the Preparation of Substituted this compound Analogues

The structural diversification of the this compound scaffold is primarily achieved by introducing substituents at the N' position. This is accomplished by reacting 1-anthryl isothiocyanate with a wide array of primary or secondary amines (R¹R²NH). This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.

The general reaction is as follows: Anthracene-1-NCS + R¹R²NH → Anthracene-1-NH-C(S)-NR¹R²

This strategy allows for the incorporation of virtually any desired functional group, provided a corresponding primary or secondary amine is available. This includes aliphatic, aromatic, and heterocyclic amines. nih.govnih.gov The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in solvents like tetrahydrofuran (B95107) (THF), acetone, or dichloromethane. mdpi.comresearchgate.net

The synthesis of N-acyl thiourea (B124793) derivatives represents another significant strategy. mdpi.com This involves the reaction of an acid chloride with ammonium thiocyanate to generate an acyl isothiocyanate, which then reacts with 1-aminoanthracene. mdpi.com This method introduces a carbonyl group adjacent to the thiourea moiety, creating a different class of derivatives with distinct electronic and coordination properties.

Table 1: Examples of Substituted this compound Analogues

| N'-Substituent (R¹, R²) | Reactant Amine | Resulting Analogue | Potential Application Area |

|---|---|---|---|

| Phenyl | Aniline | N-(1-anthryl)-N'-phenylthiourea | Coordination Chemistry |

| 4-Chlorophenyl | 4-Chloroaniline | N-(1-anthryl)-N'-(4-chlorophenyl)thiourea | Material Science |

| Cyclohexyl | Cyclohexylamine | N-(1-anthryl)-N'-cyclohexylthiourea | Organic Synthesis |

| Benzoyl | 1-Aminoanthracene | N-(1-anthryl)-N'-benzoylthiourea* | Intermediate Synthesis |

*Synthesized via reaction of 1-aminoanthracene with benzoyl isothiocyanate.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of thiourea derivatives to reduce environmental impact. These approaches focus on using less hazardous reagents, alternative energy sources, and greener solvents. mdpi.com

Key green strategies applicable to this compound synthesis include:

Solvent-Free Synthesis : Reactions can be conducted under solvent-free conditions using microwave irradiation or grinding. researchgate.net For example, the reaction of 1-aminoanthracene and carbon disulfide could be performed on a solid support like alumina (B75360) under microwave irradiation to produce symmetrical N,N'-di-(1-anthryl)thiourea. researchgate.net

Use of Green Solvents : Traditional volatile organic solvents can be replaced with more environmentally benign alternatives. Water has been used as a solvent for the synthesis of symmetrical thioureas using solar energy. researchgate.net Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and tin(II) chloride, can serve as both a recyclable catalyst and reaction medium for thiourea synthesis. rsc.org A one-pot method for preparing N,N'-diaryl thioureas has been developed using cyrene, a biodegradable solvent alternative to THF, with nearly quantitative yields. nih.gov

Alternative Reagents : Highly toxic reagents like thiophosgene can be avoided. A greener method involves using thiourea itself as a biocompatible thiocarbonyl source in the presence of a suitable catalyst system. rsc.org Another approach uses carbon disulfide (CS₂) with primary aromatic amines in water, harnessing solar energy to drive the reaction. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Method | Green Approach |

|---|---|---|

| Reagents | Thiophosgene, Organic Solvents (THF, Acetone) | CS₂, Thiourea, Ammonium Thiocyanate |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Cyrene, Deep Eutectic Solvents, Solvent-free |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Solar Energy |

| Byproducts | Potentially toxic waste streams | Reduced waste, recyclable catalysts/solvents. rsc.org |

Post-Synthetic Modification and Derivatization Techniques

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups that may not be compatible with the initial synthesis conditions. rsc.org While extensively used for materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), the principles can be applied to discrete molecules like this compound derivatives. rsc.orgrsc.org

For this to be feasible, a substituted analogue of this compound bearing a reactive functional group is first synthesized. This group is then chemically transformed in a subsequent step. For example, one could synthesize N-(1-anthryl)-N'-(4-aminophenyl)thiourea. The terminal amino group (-NH₂) on the phenyl ring can then be modified through various reactions:

Acylation : Reaction with an acid chloride or anhydride (B1165640) to form an amide.

Sulfonylation : Reaction with a sulfonyl chloride to form a sulfonamide.

Diazotization : Followed by Sandmeyer or Suzuki coupling reactions to introduce a wide range of substituents.

Another approach involves aromatic nucleophilic substitution (SₙAr) reactions. If a derivative such as N-(1-anthryl)-N'-(pentafluorophenyl)thiourea is prepared, the fluorine atoms on the phenyl ring can be sequentially displaced by various nucleophiles like alcohols, amines, or thiols. mdpi.com This allows for the controlled, stepwise introduction of new functionalities onto the molecule after the core thiourea structure has been assembled. mdpi.com

Stereoselective Synthesis of Chiral this compound Architectures

The synthesis of chiral thioureas is of significant interest for their applications in asymmetric catalysis and as chiral solvating agents for NMR spectroscopy. unipi.itfigshare.com The stereoselective synthesis of chiral this compound architectures can be achieved through several routes.

The most direct method is the reaction of 1-anthryl isothiocyanate with a commercially available or synthetically prepared chiral amine. This reaction creates a diastereomeric relationship if the amine already contains a stereocenter, but the thiourea backbone itself is achiral.

To create a molecule with inherent chirality centered around the thiourea linkage, more complex strategies are required. One approach involves using a chiral auxiliary. For instance, a chiral amine can be used to direct the formation of a specific stereoisomer, with the auxiliary being removed in a later step.

A prominent strategy involves creating C₂-symmetrical bis-thiourea structures. For example, a chiral diamine, such as (1R,2R)-1,2-diaminocyclohexane, can be reacted with two equivalents of 1-anthryl isothiocyanate to yield a C₂-symmetrical chiral bis-thiourea. These molecules often exhibit unique recognition properties. A similar approach has been used to create a C₂-symmetrical bis-thiourea by reacting (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine with an isothiocyanate. unipi.it

The synthesis of molecules containing both a thiourea group and other stereocenters, such as chiral 1,2-aminoalcohols, represents a significant synthetic challenge due to the functional group compatibility. elsevierpure.com A potential route to a chiral this compound derivative could involve the stereoselective synthesis of a chiral amino alcohol containing an anthryl group, followed by conversion of the amino group into the thiourea moiety.

Advanced Spectroscopic and Structural Elucidation of N 1 Anthryl Thiourea Systems

Vibrational Spectroscopic Analysis (IR, Raman) of N-(1-anthryl)thiourea Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural integrity and intermolecular interactions of this compound. spectroscopyonline.com The spectra are characterized by distinct bands corresponding to the vibrations of the thiourea (B124793) core and the anthryl substituent.

Key vibrational modes for the thiourea moiety include N-H stretching, C-N stretching, and C=S stretching. researchgate.net The N-H stretching vibrations typically appear as strong bands in the 3100–3400 cm⁻¹ region. The position and shape of these bands are highly sensitive to hydrogen bonding interactions. In the presence of hydrogen bond acceptors, such as anions or polar solvents, these bands often shift to lower frequencies (a redshift) and broaden, indicating a weakening of the N-H bond.

The C=S stretching vibration, often coupled with C-N stretching, is another crucial diagnostic peak, typically found in the 700–850 cm⁻¹ region. nih.gov Coordination of the sulfur atom to a metal center results in a noticeable shift of this band, providing direct evidence of the binding event. mdpi.com Similarly, the C-N stretching vibrations, located in the 1400–1500 cm⁻¹ range, are also influenced by the electronic state of the thiourea group and its involvement in coordination or hydrogen bonding. researchgate.net The IR and Raman spectra are often complementary, as vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment. spectroscopyonline.com

Table 1: Typical Vibrational Frequencies for N-Aryl Thiourea Derivatives This table presents generalized data based on typical findings for aryl thiourea compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| ν(N-H) | 3100 - 3400 | IR, Raman | Sensitive to hydrogen bonding; shifts to lower frequency upon interaction. |

| ν(C-H) aromatic | 3000 - 3100 | IR, Raman | Characteristic of the anthracene (B1667546) group. |

| ν(C=C) aromatic | 1500 - 1600 | IR, Raman | Multiple bands corresponding to the anthracene ring system. |

| δ(N-H) + ν(C-N) | 1400 - 1550 | IR, Raman | Coupled vibrations, often referred to as the "thioamide II" band. |

| ν(C=S) + ν(C-N) | 700 - 850 | IR, Raman | The "thioamide IV" band, sensitive to metal coordination at the sulfur atom. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for studying the conformation and binding behavior of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecule's electronic structure and its response to external stimuli like anion binding. mdpi.com

In ¹H NMR spectra, the signals for the thiourea N-H protons are particularly informative. nih.gov These protons are typically observed as distinct singlets or broadened signals in the downfield region (δ > 8.0 ppm) due to the electron-withdrawing nature of the adjacent thiocarbonyl group. The chemical shift of these N-H protons is exceptionally sensitive to hydrogen bonding. nih.govnih.gov During anion binding studies, the addition of an anionic guest that can accept a hydrogen bond (e.g., fluoride (B91410), acetate (B1210297), or dihydrogen phosphate) causes a significant downfield shift of the N-H signals. nih.gov This phenomenon occurs because the formation of a hydrogen bond deshields the proton, providing clear evidence of the host-guest interaction. Titration experiments, where the spectrum is monitored upon incremental addition of the guest, allow for the determination of binding constants. nih.gov

The aromatic protons of the anthracene ring also provide structural information and can be affected by conformational changes or electronic perturbations upon binding. ¹³C NMR spectroscopy complements the proton data, with the thiocarbonyl carbon (C=S) signal being a key indicator of the electronic environment, typically appearing around δ 180 ppm. nih.gov Changes in its chemical shift can signify coordination or strong hydrogen bonding interactions.

Table 2: Representative ¹H NMR Chemical Shifts for Anion Binding Studies with Aryl Thioureas This table illustrates typical changes observed during NMR titration experiments.

| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Change upon Anion Binding | Comment |

|---|---|---|---|

| N-H (thiourea) | 8.0 - 11.0 | Significant downfield shift (Δδ > 1 ppm) | Primary indicator of hydrogen bond formation with anions. nih.gov |

| Ar-H (anthryl) | 7.5 - 9.0 | Minor shifts | Changes may indicate conformational adjustments or electronic effects. |

Electronic Absorption and Emission Spectroscopy for Probing this compound Photophysics

The photophysical properties of this compound are dominated by the appended anthracene fluorophore, making electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy essential for its characterization. rsc.org These techniques are particularly useful for understanding how binding events modulate the electronic states of the molecule.

The UV-Vis absorption spectrum of this compound in solution typically displays characteristic structured bands in the 300–400 nm range. researchgate.net These bands are assigned to the π→π* electronic transitions of the anthracene moiety. nih.gov The lowest energy absorption band may also have contributions from intramolecular charge transfer (ICT) transitions, where electron density moves from the thiourea group to the anthracene unit.

Fluorescence spectroscopy reveals that this compound is typically emissive, with a structured fluorescence spectrum characteristic of the anthracene group. The excited-state dynamics, including fluorescence quantum yield and lifetime, are highly sensitive to the molecular environment and interactions. rsc.org Anion binding through the thiourea unit can lead to significant changes in the fluorescence output, such as quenching or enhancement. rsc.org This response is often attributed to mechanisms like photoinduced electron transfer (PET), where the anion-bound thiourea unit becomes a more effective electron donor, quenching the anthracene fluorescence. This "on-off" or "off-on" signaling mechanism is the basis for the use of such compounds as fluorescent chemosensors. nih.gov

Table 3: Typical Photophysical Properties of Anthracene-Thiourea Conjugates This table presents generalized data for anthracene-based thiourea sensors.

| Property | Typical Value / Observation | Comment |

|---|---|---|

| Absorption Maxima (λabs) | ~350, 367, 387 nm | Characteristic vibrational fine structure of the anthracene π→π* transition. researchgate.net |

| Emission Maxima (λem) | ~400 - 450 nm | Structured emission typical of locally excited state of anthracene. |

| Fluorescence Response to Anions | Quenching or enhancement | Depends on the nature of the anion and the specific molecular design. rsc.org |

X-ray Diffraction Studies on this compound Single Crystals and Complexes

Single-crystal X-ray diffraction (XRD) provides unambiguous, high-resolution information on the three-dimensional structure of this compound and its complexes in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. For thiourea derivatives, XRD studies confirm the planarity of the thiourea (N-C(S)-N) core and reveal the relative orientation of the anthracene substituent. nih.govnih.gov

In the crystalline state, this compound molecules engage in extensive intermolecular interactions, leading to well-defined supramolecular assemblies. The most prominent of these interactions is the hydrogen bond between the N-H proton of one molecule and the sulfur atom of a neighboring molecule (N-H···S). abcristalografia.org.br These interactions are robust and directional, often leading to the formation of centrosymmetric dimers, where two molecules are linked in a head-to-tail fashion. abcristalografia.org.br These dimers can further assemble into one-dimensional chains or two-dimensional sheets through additional weaker interactions, such as C-H···π or π-π stacking involving the anthracene rings. The specific packing motif is influenced by the steric bulk and electronic nature of the substituents. nih.gov

This compound can act as a ligand, coordinating to various metal ions. rsc.org Thiourea derivatives are versatile ligands due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. nih.gov In most cases, coordination occurs through the soft sulfur atom, which acts as a monodentate ligand. mdpi.com However, if a suitable secondary binding site is available, such as an appropriately positioned nitrogen or oxygen atom, the ligand can act in a bidentate chelating fashion. conicet.gov.ar X-ray diffraction of metal complexes reveals the precise coordination geometry around the metal center, which can vary from linear and trigonal planar to tetrahedral and square planar, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. rsc.org

Mass Spectrometric Approaches for Molecular Identification and Complex Characterization of this compound Species

Mass spectrometry (MS) is a fundamental technique for the characterization of this compound and its derivatives. It provides a highly accurate measurement of the molecular mass, confirming the compound's elemental composition. rsc.org In high-resolution mass spectrometry, the observed mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) can be used to validate the chemical formula.

The fragmentation pattern observed in the mass spectrum offers structural clues. For thiourea derivatives, common fragmentation pathways include the cleavage of the C-N bonds and the loss of small neutral molecules. When analyzing metal complexes of this compound, mass spectrometry is used to confirm the formation of the complex and its stoichiometry by identifying the molecular ion peak corresponding to the entire complex. mdpi.comrsc.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are particularly well-suited for analyzing these non-volatile, and often charged, complex species. researchgate.net

Supramolecular Recognition and Sensing Mechanisms Involving N 1 Anthryl Thiourea

Anion Recognition via Hydrogen Bonding Interactions with N-(1-anthryl)thiourea

The thiourea (B124793) group is an effective hydrogen-bond donor, making this compound and its derivatives well-suited for recognizing anionic guests. nih.govnih.gov The two N-H protons of the thiourea can form strong, directional hydrogen bonds with anions, leading to the formation of a host-guest complex. nih.gov The anthracene (B1667546) unit, being a fluorophore, allows for the transduction of the binding event into a measurable optical signal, such as a change in color or fluorescence. nih.gov

Thiourea-based receptors, including those with aryl substituents like this compound, generally exhibit a pronounced selectivity for basic anions. This selectivity is primarily governed by the basicity and geometry of the anion. nih.gov

Research on closely related naphthyl- and aryl-thiourea derivatives demonstrates a high affinity for anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govnih.gov The strong electron-withdrawing nature of these anions facilitates potent hydrogen-bonding interactions. researchgate.net The small ionic radius and high charge density of the fluoride ion, for example, often result in particularly strong hydrogen bonds. rsc.org

The binding affinity generally follows the trend of the anion's basicity, with more basic anions forming more stable complexes. researchgate.netnih.gov A common binding trend observed for halides is F⁻ > Cl⁻ > Br⁻ > I⁻, and for oxoanions, the order is often H₂PO₄⁻ > HSO₄⁻ > NO₃⁻. nih.govresearchgate.net In organic solvents like Dimethyl Sulfoxide (DMSO), the binding constants for these anions can be significant. For instance, a naphthyl-thiourea analogue showed high affinity for fluoride, with a binding constant (log K₁) of 5.98. nih.govnih.gov Another study on a dipodal thiourea receptor reported a log K value of 3.70 for fluoride. researchgate.net

Table 1: Representative Binding Constants (log K) for Anions with Thiourea-Based Receptors in DMSO

| Anion | Binding Constant (log K) | Reference |

| F⁻ | 3.70 | researchgate.net |

| Cl⁻ | 2.55 | researchgate.net |

| Br⁻ | 1.89 | researchgate.net |

| I⁻ | 1.54 | researchgate.net |

| H₂PO₄⁻ | 2.82 | researchgate.net |

| CH₃CO₂⁻ (AcO⁻) | High Affinity, Color Change | rsc.org |

Note: Data is for a representative thiourea-based receptor and illustrates general binding trends.

The signaling mechanism upon anion binding to this compound and its analogues involves several potential pathways, primarily resulting in changes to the compound's absorption (colorimetric) or fluorescence (fluorometric) properties. nih.gov

Two primary mechanisms are:

Hydrogen Bonding Perturbation: The formation of hydrogen bonds between the thiourea N-H groups and the anion alters the electronic environment of the entire molecule. This perturbation can affect the energy levels of the anthracene fluorophore, leading to shifts in the absorption and emission spectra. Conformational changes induced by anion binding can also enhance intramolecular charge transfer (ICT), resulting in significant optical responses. nih.gov

Deprotonation: In the presence of highly basic anions like fluoride or acetate, a proton can be transferred from the acidic N-H group of the thiourea to the anion. rsc.orgosti.gov This deprotonation event dramatically changes the electronic structure of the receptor, leading to the formation of a new species with distinct colorimetric and fluorescent properties. rsc.org This process is more favorable with thioureas compared to ureas due to the higher acidity of the thiourea protons. osti.gov

¹H NMR titration studies have been instrumental in elucidating these mechanisms, showing significant downfield shifts of the N-H proton signals upon hydrogen bonding with anions, confirming their direct involvement in the recognition process. nih.gov In cases of deprotonation, these signals may broaden and disappear entirely. nih.gov

Cation Coordination and Chemosensing by this compound

The this compound molecule is not limited to anion sensing; it can also coordinate with cations. The thiourea moiety possesses both soft (sulfur) and hard (nitrogen) donor atoms, allowing it to bind with a variety of metal ions. rsc.orgnih.gov This coordination can be leveraged for chemosensing, where the binding event is translated into an optical signal via the anthracene reporter.

Thiourea derivatives are versatile ligands for transition metal ions. rsc.orgnih.gov They can coordinate in several modes:

Monodentate: Coordination occurs primarily through the soft sulfur atom of the thiocarbonyl group (C=S). rsc.org

Bidentate: Chelation can occur involving both the sulfur and one of the nitrogen atoms, often following deprotonation of the N-H group. rsc.orgresearchgate.net

The specific coordination mode depends on the metal ion, the solvent, and the other substituents on the thiourea ligand. rsc.org this compound can form stable complexes with various transition metals, including but not limited to silver (Ag⁺), zinc (Zn²⁺), copper (Cu²⁺), mercury (Hg²⁺), and palladium (Pd²⁺). researchgate.net For instance, a naphthyl-thiourea derivative was found to form a 2:1 complex with Ag⁺ and a 1:1 complex with Zn²⁺. The interaction with the metal center alters the electronic properties of the ligand, which in turn modulates the fluorescence of the attached anthracene group.

While the coordination chemistry of thioureas with transition metals is well-documented, their interaction with f-block elements is a more specialized area of research. Generally, lanthanide and actinide ions are considered "hard" acids and prefer to coordinate with hard donor atoms like oxygen. nih.gov However, the potential for interaction with the nitrogen and sulfur atoms of thiourea derivatives exists. researchgate.net

The slightly greater "softness" of trivalent actinides compared to lanthanides suggests that ligands containing soft donors, such as sulfur in thioureas, could offer selectivity in separating these two series of elements, a critical challenge in nuclear waste reprocessing. researchgate.netnih.gov Ligands that combine hard (e.g., oxygen) and soft (e.g., nitrogen, sulfur) donor sites are actively being explored for this purpose. researchgate.net Studies on ligands derived from aminothiourea have shown complex formation with lanthanide(III) ions. nih.gov However, detailed studies on the specific complexation and sensing of lanthanides and actinides by this compound are not extensively reported in the literature.

The coordination of a metal ion to the thiourea moiety of this compound can lead to either a decrease (quenching) or increase (enhancement) of its fluorescence intensity.

Fluorescence Quenching is a common outcome and can occur through several mechanisms:

Photoinduced Electron Transfer (PET): The thiourea group itself can act as a fluorescence quencher for the anthracene fluorophore via PET. Upon coordination with a paramagnetic metal ion or a heavy metal ion, this quenching effect can be intensified. Heavy metal ions like Hg²⁺ facilitate intersystem crossing, promoting non-radiative decay pathways and thus quenching fluorescence.

Static Quenching: The formation of a non-fluorescent ground-state complex between the fluorophore and the metal ion can lead to static quenching.

Fluorescence Enhancement (Turn-On Response) is a highly desirable feature for a sensor and can arise from:

Inhibition of PET: If the lone pair of electrons on the sulfur or nitrogen atom is involved in PET quenching in the free ligand, coordination of a cation to these atoms can inhibit this process. This "blocking" of the quenching pathway restores the fluorescence of the anthracene unit, leading to a "turn-on" signal.

Chemodosimeter Approach: In some cases, the metal ion catalyzes an irreversible chemical reaction that transforms the thiourea into a new, highly fluorescent species. For example, Hg²⁺ can promote the desulfurization of a thiourea to form a urea (B33335) derivative, often with a significant enhancement in fluorescence. nih.gov

Rigidification: The binding of a metal ion can increase the structural rigidity of the molecule, reducing energy loss through vibrational modes and thereby increasing the fluorescence quantum yield.

Neutral Molecule Binding and Host-Guest Chemistry of this compound

While much of the research on thiourea-based receptors has traditionally focused on anion recognition, the ability of these compounds to engage in host-guest chemistry with neutral molecules is a growing area of interest. The fundamental interactions driving the association between this compound and neutral guest molecules are primarily hydrogen bonding, where the N-H protons of the thiourea group act as hydrogen bond donors. The sulfur atom of the thiocarbonyl group can also participate as a hydrogen bond acceptor.

A foundational example of neutral molecule binding by a simple thiourea involves the formation of a host-guest complex with dimethyl oxalate (B1200264). In this structure, thiourea molecules form chains through N-H···S hydrogen bonds, and these chains are then interconnected by guest dimethyl oxalate molecules, which accept hydrogen bonds from the thiourea's N-H groups. nih.gov This illustrates the capability of the thiourea backbone to organize and bind neutral species.

For this compound specifically, the anthracene unit introduces additional non-covalent interaction possibilities, including π-π stacking and van der Waals forces, which can contribute to the stability and selectivity of host-guest complexes with suitable neutral molecules. While extensive data on a wide range of neutral guests for this compound is still emerging, the principles of thiourea-based recognition suggest potential binding with molecules possessing hydrogen bond accepting sites, such as certain amides, ethers, and other organic molecules. A review of recent advances has highlighted that thiourea derivatives can act as chemosensors for various neutral analytes, including adenosine (B11128) triphosphate (ATP), the pesticide diquat (B7796111) (DCP), and the drug amlodipine, indicating the broad potential for neutral molecule recognition within this class of compounds. conicet.gov.ar

The binding events can be monitored through various analytical techniques. The intrinsic fluorescence of the anthracene moiety in this compound makes it a particularly useful reporter group. Upon complexation with a neutral guest, changes in the microenvironment around the fluorophore can lead to detectable shifts in its fluorescence emission spectrum, such as quenching or enhancement of the signal.

Multi-Analyte Recognition Systems Based on this compound Ensembles

The development of sensor arrays for the simultaneous detection of multiple analytes is a key goal in modern analytical chemistry. This compound and its derivatives are promising candidates for the construction of such multi-analyte recognition systems. The general approach involves creating an array of cross-reactive sensors that produce a unique pattern of responses for each analyte or mixture of analytes.

While specific research detailing multi-analyte arrays composed entirely of this compound ensembles is limited, the concept is well-established for related thiourea-based receptors. For instance, a study on two different thiourea-based receptors, one of which was a 1-naphthyl derivative structurally similar to this compound, demonstrated their ability to signal the presence of various anions. nih.govnih.gov This differential sensing capability is the foundation for building multi-analyte systems.

The strategy for creating such systems with this compound would involve synthesizing a library of related compounds where the core this compound structure is systematically modified. These modifications could include the addition of different substituents to the second nitrogen atom of the thiourea group. Each sensor in the resulting ensemble would exhibit slightly different binding affinities and signaling responses to a panel of target analytes. The combined response pattern from the entire array, when analyzed using chemometric methods, would allow for the identification and quantification of the individual components in a complex mixture.

The fluorescence of the anthracene group provides a powerful transduction mechanism for these arrays. The subtle changes in the emission of each sensor in the ensemble upon exposure to different analytes would generate a high-dimensional dataset, enabling sophisticated pattern recognition and analysis.

Allosteric Regulation and Cooperative Binding Phenomena in this compound Sensors

Allosteric regulation and cooperative binding are sophisticated mechanisms that can significantly enhance the selectivity and sensitivity of chemical sensors. researchgate.net In the context of this compound-based systems, these phenomena involve the binding of an effector molecule at a site distinct from the primary analyte binding site, which then modulates the receptor's affinity for the analyte.

Cooperative binding, a form of allosteric regulation, occurs when the binding of a first guest molecule to a receptor influences the binding of subsequent guest molecules. This can be either positive cooperativity, where the affinity for the second guest increases, or negative cooperativity, where it decreases.

While direct and extensive studies on allosteric regulation in simple this compound are not widely documented, the principles have been demonstrated in more complex systems incorporating thiourea moieties. For example, research on calix nih.govtris(thio)ureas has shown that these molecules can act as heteroditopic receptors, where the binding of an anion as an allosteric effector leads to a remarkable positive cooperativity in the complexation of an organic ion pair. conicet.gov.ar This indicates that the thiourea unit can effectively transmit conformational changes upon initial binding, a key feature of allosteric systems.

In a hypothetical this compound-based allosteric sensor, a primary binding event, perhaps involving a metal ion or another small molecule at a secondary site on a modified this compound structure, could induce a conformational change. This change would then alter the geometry or electronic properties of the thiourea's hydrogen-bonding cleft, making it either more or less receptive to a target analyte. The anthracene fluorophore would report on the final binding state, providing a signal that is a result of this complex interplay of binding events.

The following table summarizes the key supramolecular concepts involving this compound and related compounds:

| Supramolecular Concept | Interacting Species | Key Interactions | Potential Application |

| Neutral Molecule Host-Guest Chemistry | This compound + Neutral Molecules (e.g., amides, ethers) | Hydrogen Bonding, π-π Stacking, Van der Waals Forces | Selective sensing of organic molecules |

| Multi-Analyte Recognition | Ensemble of this compound derivatives + Multiple Analytes | Differential Hydrogen Bonding and Spectroscopic Responses | "Chemical nose" for complex mixture analysis |

| Allosteric Regulation & Cooperative Binding | Modified this compound + Effector + Analyte | Conformational changes induced by effector binding that modulate analyte affinity | Highly selective and switchable sensors |

N 1 Anthryl Thiourea in Analytical and Environmental Research Methodologies

Development of N-(1-anthryl)thiourea-Based Chemosensors for Analytical Applications

The strategic design of chemosensors utilizing this compound has enabled the development of sensitive and selective analytical methods. The anthracene (B1667546) unit provides distinct photophysical properties that can be modulated upon binding of an analyte to the thiourea (B124793) group.

Colorimetric Sensing Methodologies

Colorimetric sensors offer a straightforward and often instrument-free method for the detection of analytes, relying on a visible color change. In the context of thiourea-based sensors, the interaction with specific anions can induce a color change that is easily observable. For instance, a sensor, N-4-nitrobenzene-N'-1'-anthraquinone-thiourea, demonstrated a distinct color change from colorless to yellow upon the addition of fluoride (B91410) ions in an acetonitrile (B52724) solution. nih.gov This change was selective for fluoride, as other anions like acetate (B1210297), dihydrogen phosphate (B84403), hydrosulfate, and chloride only caused a slight red shift in the absorption spectrum without a noticeable color change. nih.gov

The principle behind this selectivity lies in the hydrogen bonding between the thiourea's N-H protons and the anion. mdpi.comnih.gov The acidity of these protons can be enhanced by the presence of electron-withdrawing groups, making the interaction stronger and more specific. nih.gov The binding affinities of these types of sensors for various anions often follow a trend related to the anion's basicity, though other factors such as geometry also play a role. nih.govnih.gov

Table 1: Colorimetric Response of a Thiourea-Based Sensor to Various Anions

| Anion | Observed Color Change |

| Fluoride (F⁻) | Colorless to Yellow nih.gov |

| Acetate (CH₃COO⁻) | No significant change nih.gov |

| Dihydrogen Phosphate (H₂PO₄⁻) | No significant change nih.gov |

| Hydrosulfate (HSO₄⁻) | No significant change nih.gov |

| Chloride (Cl⁻) | No significant change nih.gov |

Fluorimetric Sensing Methodologies

Fluorimetric sensing provides a highly sensitive detection method. The intrinsic fluorescence of the anthracene group in this compound can be either quenched or enhanced upon binding with a target analyte. This change in fluorescence intensity or wavelength serves as the detection signal.

Thiourea derivatives containing a naphthalene (B1677914) unit, which is structurally similar to anthracene, have been developed as effective fluorescent chemosensors. For example, a naphthyl thiourea-based sensor showed a marked "turn-on" fluorescence response for Ag+ and Zn2+ ions under different solvent conditions. nih.gov Another study reported on thiourea-based receptors with 1-naphthyl and 4-nitrophenyl signaling units that could detect various anions through changes in fluorescence. nih.govbohrium.com

Specifically, an anthracene-coupled thiourea derivative was designed as a dual chemosensor, exhibiting fluorescence quenching in the presence of Cu2+ and Hg2+ ions. nycu.edu.tw The interaction between the sensor and the metal ions is the primary mechanism for the change in fluorescence. The detection limits for these types of sensors can be very low, often in the micromolar range. nih.gov For instance, the detection limit for a naphthyl thiourea sensor for Ag+ was calculated to be 3.82 μM and for Zn2+ was 0.21 μM. nih.gov

Electrochemical Sensing Methodologies

Electrochemical sensors offer another powerful tool for the detection of various analytes, including thiourea and its derivatives. These sensors measure changes in electrical properties such as current or potential upon interaction with the target molecule.

While specific studies on this compound electrochemical sensors are not prevalent in the provided results, the electrochemical detection of thiourea itself is well-documented. For example, a voltammetric electrochemical sensor using a glassy carbon electrode modified with CuO/ZnO nanospikes was developed for the reliable detection of thiourea. consensus.appmdpi.comnih.gov This sensor demonstrated a linear response to thiourea concentrations in the range of 0.15 to 1.20 mM, with a low limit of detection of 23.03 ± 1.15 µM. mdpi.comnih.gov

This compound as a Probe for Environmental Pollutant Detection

The ability of this compound and related compounds to selectively bind with heavy metal ions and certain anions makes them valuable probes for monitoring environmental pollutants.

Detection of Heavy Metal Ions in Aqueous Media

Heavy metal ions are significant environmental pollutants due to their toxicity. nih.gov Thiourea-based chemosensors have been successfully employed for their detection. The sulfur and nitrogen atoms of the thiourea group can effectively coordinate with soft heavy metal ions.

An anthracene-coupled thiourea derivative has been shown to act as a selective sensor for Cu2+ and Hg2+ in aqueous media through fluorescence quenching. nycu.edu.tw Similarly, a naphthyl-thiourea based chemosensor was developed for the fluorescent detection of Ag+ and Zn2+. nih.gov The development of aptamer-based sensors in conjunction with nanomaterials also presents a robust platform for detecting various heavy metals with high sensitivity and specificity. nih.gov

Table 2: Examples of Thiourea-Based Sensors for Heavy Metal Ion Detection

| Sensor Type | Target Ion | Detection Method |

| Anthracene coupled thiourea | Cu²⁺, Hg²⁺ | Fluorescence Quenching nycu.edu.tw |

| Naphthyl thiourea | Ag⁺, Zn²⁺ | Fluorescence Turn-on nih.gov |

Sensing of Environmentally Relevant Anions

The detection of anions is crucial as they play significant roles in biological and environmental systems. nih.gov Thiourea-based receptors are particularly effective for anion recognition due to the hydrogen-bonding capabilities of the N-H protons. nih.govrsc.org

A colorimetric sensor based on a thiourea derivative with an anthraquinone (B42736) reporter was found to be highly selective for fluoride ions. nih.gov The addition of fluoride to a solution of the sensor in acetonitrile resulted in a visible color change from colorless to yellow. nih.gov The sensor showed much lower affinity for other anions such as acetate, dihydrogen phosphate, and chloride. nih.gov The strong interaction with fluoride is attributed to the formation of hydrogen bonds, and in some cases, deprotonation of the acidic N-H group. mdpi.com

Other thiourea-based receptors have also demonstrated selectivity for anions like acetate and dihydrogen phosphate. nih.govresearchgate.net The binding affinity generally follows the order of the anion's basicity, with more basic anions showing stronger interactions. nih.govnih.gov

Integration of this compound into Advanced Analytical Platforms

The development of advanced analytical platforms aims to create sensors that are sensitive, selective, portable, and capable of real-time analysis. This compound's potential as a chemosensor, demonstrated by related anthracene-thiourea compounds, makes it a candidate for integration into such systems. nih.govresearchgate.net

Optical fiber sensors are devices that use optical fibers to transmit and modify light to measure a physical, chemical, or biological parameter. nih.gov For chemical sensing, the fiber is often coated with a sensitive material that interacts with the target analyte, causing a change in the light's properties, such as intensity, wavelength, or phase. mdpi.com The integration of fluorescent chemosensors is a common strategy, where the sensor's fluorescence is either quenched or enhanced upon binding with an analyte. nih.gov

While specific research detailing the immobilization of this compound onto an optical fiber has not been extensively reported, the principles for its application are well-established. Anthracene derivatives have been successfully used in optical fiber sensors by covalently bonding them into polymer matrices coated on the fiber. nih.gov This method prevents the leaching of the fluorescent indicator, enhancing the sensor's stability and lifetime. nih.gov Given its prominent fluorescent properties and the known binding capabilities of the thiourea group, this compound is a promising candidate for such applications. A hypothetical sensor could involve its immobilization onto a polymer matrix coated on the fiber core. When exposed to a sample containing a target heavy metal ion (e.g., Hg²⁺, Cu²⁺), the ion would complex with the thiourea group, modulating the fluorescence of the anthracene unit. This change, detectable as a "turn-on" or "turn-off" signal, could be correlated to the analyte's concentration. acs.org

Table 1: Performance Characteristics of an Exemplary Anthracene-Based Optical Fiber Sensor for Antibiotics

This table illustrates the performance of a sensor built on similar principles, using a different anthracene derivative, highlighting the potential for this class of compounds in sensor development.

| Parameter | Tetracycline (B611298) (TC) | Oxytetracycline (OTC) | Doxycycline (DC) |

| Linear Range (mol/L) | 2.02 x 10⁻⁷ - 2.02 x 10⁻⁴ | 2.00 x 10⁻⁷ - 2.03 x 10⁻⁴ | 4.05 x 10⁻⁷ - 2.03 x 10⁻⁴ |

| Detection Limit (mol/L) | 1.00 x 10⁻⁷ | 1.00 x 10⁻⁷ | 2.00 x 10⁻⁷ |

| Response Time | ~30 seconds | ~30 seconds | ~30 seconds |

| Data sourced from a study on an optical fiber sensor using a covalently immobilized anthracene-containing copolymer for the detection of tetracycline antibiotics. nih.gov |

Lab-on-a-chip (LOC) technology involves the miniaturization and integration of laboratory functions onto a single microfluidic chip. nih.govacs.org These devices allow for the analysis of minute sample volumes, rapid processing times, and high-throughput screening. acs.org A key component of many LOC systems is the detection module, which often relies on optical methods like fluorescence. nih.gov

The integration of this compound into a lab-on-a-chip device for applications such as environmental monitoring or clinical diagnostics is a prospective area of research. Although specific examples are not prevalent in current literature, its function as a fluorescent chemosensor makes it suitable for this technology. In a potential LOC application, this compound could be immobilized on the surface of a microchannel or incorporated into a polymer monolith within the chip. As the sample fluid flows through the channel, target analytes would bind to the thiourea receptor, triggering a localized fluorescent response that could be measured by an integrated optical detector. This would enable the rapid and sensitive detection of target ions in small sample volumes. The development of such a device would leverage the compound's selectivity and sensitivity for creating portable and automated analytical systems. nih.gov

Application of this compound in Extraction and Separation Processes

The thiourea moiety is well-known for its ability to form stable complexes with a variety of metal ions, particularly heavy and precious metals. annexechem.com This chelating property makes thiourea and its derivatives valuable reagents in extraction and separation science. Solid-phase extraction (SPE) is a widely used technique where a solid sorbent material is used to adsorb specific analytes from a liquid phase, allowing for their preconcentration and separation from the sample matrix. mdpi.comnih.gov

While direct studies on this compound as an SPE sorbent are limited, extensive research on other thiourea-functionalized materials demonstrates the viability of this approach. Materials such as activated carbon, graphene oxide, and silica (B1680970) have been chemically modified with thiourea-containing ligands to create highly effective sorbents for heavy metal ions. mdpi.comnih.gov For example, benzoylthiourea (B1224501) anchored to activated carbon has shown high selectivity and capacity for extracting uranium(VI) from aqueous solutions. nih.gov Similarly, graphene oxide modified with thiol-containing groups has been used for the efficient preconcentration of As(III) and Hg(II). mdpi.com

These examples strongly suggest that this compound could be an effective ligand for creating a selective SPE sorbent. By anchoring this compound onto a solid support, a material could be produced that combines the strong chelating power of the thiourea group with the hydrophobicity of the anthracene ring, potentially enhancing its affinity for certain metal complexes. Such a sorbent could be applied to the preconcentration of heavy metal ions from environmental water samples prior to their determination by instrumental methods.

Table 2: Performance of Thiourea-Derivatized Sorbents in Solid-Phase Extraction

This table presents data from studies using related thiourea-based sorbents to illustrate the potential application and typical performance metrics.

| Sorbent Material | Target Analyte | Maximum Adsorption Capacity | Eluent | Reference |

| Benzoylthiourea-Anchored Activated Carbon | Uranium(VI) | 82 mg/g | Not specified | nih.gov |

| Thioglycolic Acid-Modified Graphene Oxide | As(III), Hg(II) | Not specified | 0.2 M Thiourea in 10% HCl | mdpi.com |

Theoretical and Computational Investigations of N 1 Anthryl Thiourea Molecular Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of N-(1-anthryl)thiourea. By employing various functionals and basis sets, researchers can accurately model the molecule's properties. A common approach involves using the B3LYP functional with a 6-311++G(d,p) or similar basis set to perform geometry optimization and calculate electronic parameters. researchgate.net

Electronic Properties: Key insights from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich anthracene (B1667546) ring and the sulfur atom of the thiourea (B124793) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed across the thiourea backbone and the aromatic ring system, highlighting potential sites for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Reactivity Descriptors: Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. These parameters are instrumental in predicting how this compound will interact with other chemical species.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP typically shows negative potential (red/yellow) around the sulfur and nitrogen atoms of the thiourea moiety, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The anthracene ring often displays regions of both positive and negative potential, reflecting its complex electronic nature.

Table 1: Representative DFT-Calculated Electronic Properties for a Thiourea Derivative Data is illustrative and based on typical values for similar aromatic thiourea compounds.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| Energy Gap (ΔE) | 3.9 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 1.95 eV |

| Global Electrophilicity (ω) | 3.79 eV |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and interactions with its environment. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves and flexes.

Conformational Analysis: this compound possesses significant conformational flexibility due to the single bonds in the thiourea linker. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. These simulations often reveal that the orientation of the anthracene ring relative to the thiourea group can vary significantly, leading to different conformers with distinct properties. The stability of these conformers is influenced by intramolecular hydrogen bonding between the N-H protons and the sulfur atom. researchgate.net

Solvent Effects: The behavior of this compound can be profoundly influenced by the solvent. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. In polar solvents, the thiourea group can form strong hydrogen bonds with solvent molecules, which can affect its conformation and reactivity. The simulations can quantify properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell. mdpi.com

Quantum Chemical Studies of Binding Interactions and Energetics

The thiourea moiety is an excellent hydrogen bond donor, making this compound a promising candidate for applications in molecular recognition, particularly for anion binding. Quantum chemical calculations are essential for understanding the nature and strength of these non-covalent interactions.

Anion Binding: Studies on similar thiourea-based receptors have shown that the two N-H groups can form strong hydrogen bonds with anions like fluoride (B91410), chloride, and acetate (B1210297). mdpi.comnih.gov Quantum chemical calculations, often at the DFT or higher levels of theory (e.g., MP2), can be used to model the complex formed between this compound and an anion. These calculations provide the binding energy, which quantifies the strength of the interaction, and the optimized geometry of the complex, revealing the specific hydrogen bonding patterns. The presence of the anthracene group can influence the binding affinity and selectivity through steric and electronic effects.

Energetics of Complexation: By calculating the energies of the free receptor, the free anion, and the resulting complex, the binding energy (ΔE_bind) can be determined. Further analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to the calculated electron density to characterize the nature of the hydrogen bonds, distinguishing them as predominantly electrostatic or having some covalent character.

Table 2: Predicted Binding Energies of this compound with Various Anions Values are illustrative and based on quantum chemical calculations for similar thiourea-based anion receptors.

| Anion | Predicted Binding Energy (kcal/mol) |

|---|---|

| F⁻ | -25.5 |

| Cl⁻ | -18.2 |

| Br⁻ | -15.8 |

| CH₃COO⁻ | -22.1 |

Prediction of Spectroscopic Signatures and Photophysical Pathways

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling electronic absorption and emission spectra. researchgate.net

UV-Vis and Fluorescence Spectra: TD-DFT calculations can predict the vertical excitation energies and oscillator strengths corresponding to the electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, these transitions typically involve π-π* transitions within the anthracene moiety and charge-transfer transitions between the anthracene and thiourea groups. By optimizing the geometry of the first excited state, it is also possible to predict the fluorescence emission spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated.

Vibrational Spectra: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in the Infrared (IR) and Raman spectra. researchgate.net By analyzing the atomic displacements for each vibrational mode, a detailed assignment of the experimental spectrum can be made. This is particularly useful for identifying the characteristic vibrational modes of the thiourea group (e.g., C=S stretch, N-H bend), which are sensitive to its chemical environment and involvement in hydrogen bonding.

Photophysical Pathways: The anthracene moiety is known for its rich photophysics. Computational studies can help to elucidate the photophysical pathways available to this compound upon photoexcitation. This includes mapping out the potential energy surfaces of the ground and excited states to identify pathways for fluorescence, phosphorescence, intersystem crossing, and non-radiative decay.

In Silico Design and Screening of this compound Derivatives

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design and screening of new derivatives with enhanced properties. nih.govnih.gov This approach can significantly accelerate the discovery of new functional molecules by prioritizing the most promising candidates for synthesis and experimental testing.

Virtual Libraries: By systematically modifying the structure of this compound, for example, by introducing different substituents on the anthracene ring or the thiourea nitrogen atoms, a virtual library of derivatives can be created.

High-Throughput Screening: Computational methods can then be used to perform high-throughput screening of this virtual library. For example, if the goal is to develop a more effective anion sensor, the binding energy of each derivative with the target anion can be calculated. If the aim is to create a new material with specific electronic properties, the HOMO-LUMO gap and other electronic parameters can be computed for each compound in the library.

Structure-Property Relationships: This in silico screening process not only identifies promising lead compounds but also helps to establish quantitative structure-property relationships (QSPRs). These relationships provide a deeper understanding of how specific structural modifications influence the molecule's properties, which can guide further rounds of rational design. This iterative cycle of computational design, prediction, and experimental validation is a cornerstone of modern materials and medicinal chemistry.

Advanced Materials and Nanoscience Applications of N 1 Anthryl Thiourea

Incorporation of N-(1-anthryl)thiourea into Polymer Matrices

The integration of this compound into polymer matrices can impart novel optical and chemical properties to the resulting materials. The anthracene (B1667546) group serves as a fluorophore and a photo-cross-linkable unit, while the thiourea (B124793) group can act as a site for further reactions or as a chelating center.

Detailed Research Findings: The incorporation of anthracene derivatives into polymer backbones is a well-established strategy for developing materials with specific functionalities. For instance, copolymers containing 2,6-linked anthracene units have been synthesized for use in polymer solar cells, where the anthracene acts as a weak electron donor, contributing to good charge transport properties. whiterose.ac.uk The introduction of different substituents at the 9 and 10-positions of the anthracene core allows for the fine-tuning of the polymer's electronic properties and solubility. whiterose.ac.ukrsc.org Similarly, fluorene-anthracene copolymers have been developed for polymeric light-emitting diodes (PLEDs), where the anthracene moiety acts as an electron acceptor, helping to balance charge recombination and enabling color tuning of the emitted light from greenish-blue to orange. nih.gov

The thiourea functional group has also been successfully incorporated into polymers. In one study, a poly(acrylonitrile-co-acrylic acid) copolymer was chemically modified with thiourea to create a hydrophilic adsorbent. The modification was confirmed by the disappearance of the nitrile (C≡N) band and the appearance of new bands corresponding to N-H groups in FTIR spectra. This thiourea-functionalized polymer demonstrated enhanced performance in removing cationic dyes from aqueous solutions.

By combining these concepts, this compound can be incorporated into polymer matrices either as a pendant group or as an additive. Grafting it onto a polymer backbone would create a material with the fluorescent properties of anthracene and the chelating ability of thiourea. Such polymers could be used to create photoactive films or fibers that can also bind to specific metal ions. Furthermore, the photo-dimerization capability of the anthracene group via a [4+4] cycloaddition reaction upon UV irradiation (~365 nm) can be exploited to create cross-linked polymer networks, a technique used to form reversible and recyclable materials. nih.govacs.org

| Anthracene-Based Polymer System | Functionality/Application | Key Findings | Reference |

| Poly[anthracene-diyl-alt-benzothiadiazole] | Organic Solar Cells | Acted as a donor-acceptor polymer with tunable band gaps. | whiterose.ac.uk |

| Poly{fluorene-diyl-co-anthracene-diyl} (PFAnts) | Polymeric Light-Emitting Diodes (PLEDs) | Anthracene content controlled the emission color and improved charge balance. | nih.gov |

| Anthracene-grafted EPM Rubber | Reversible Photo-cross-linking | Anthracene dimerization under UV light created cross-links that could be thermally reversed. | acs.org |

| Anthracene-functionalized PHEMA | Multicellular Spheroid Generation | Photo-dimerization of anthracene groups was used to cross-link hydrogel films. nih.gov | nih.gov |

Surface Modification and Functionalization with this compound

Functionalizing surfaces with this compound allows for the creation of interfaces with specific optical and chemical properties. The thiourea group serves as an effective anchor for various substrates, particularly metals like gold and silver, while the exposed anthracene group imparts its characteristic fluorescence and photoreactivity to the surface.

Detailed Research Findings: The use of thiourea and its derivatives for modifying metal surfaces is a known practice. In acidic solutions, thiourea is used for the electropolishing and etching of gold and its alloys, where it forms complexes with gold ions. researchgate.net Studies on the cleaning of tarnished gilded silver have shown that acidified thiourea solutions effectively remove silver sulfide (B99878) tarnish, though thiourea complexes can remain on the surface after treatment. umbc.edu This affinity of the sulfur atom in thiourea for noble metals makes it a suitable anchor group for surface functionalization.

The process would involve immersing a substrate, such as a gold-coated slide, into a solution of this compound. The sulfur atom of the thiourea moiety would chemisorb onto the gold surface, leading to the formation of a molecular layer. This would orient the this compound molecules with the anthracene units pointing away from the surface. The result is a surface that is functionalized with a dense layer of fluorescent and photo-responsive groups. Such modified surfaces could be used in the development of sensor platforms where changes in the fluorescence of the anthracene can signal binding events, or in the creation of photo-patternable materials.

Nanoparticle-Based Sensing Systems Utilizing this compound

This compound is an ideal candidate for developing nanoparticle-based sensors due to its bifunctional nature. The thiourea group can act as both a stabilizing ligand for nanoparticles (especially gold) and a recognition site for analytes like heavy metal ions, while the anthracene group provides a robust fluorescent signal for reporting.

Detailed Research Findings: Gold nanoparticles (AuNPs) are widely used in colorimetric sensors because their aggregation causes a distinct color change from red to blue, which can be triggered by the analyte. researchgate.net Thiourea derivatives have been employed as selective chemosensors for various ions. nih.gov The combination of these two elements has led to the development of sensors for thiourea itself, for example, using silver nanoparticles where thiourea adsorption induces aggregation. researchgate.net

An this compound-based nanoparticle sensor would typically involve functionalizing AuNPs with the molecule. The thiourea's sulfur atom would bind strongly to the gold surface, forming a stable conjugate. In the presence of a target analyte, such as a heavy metal ion (e.g., Hg²⁺, Pb²⁺, Cd²⁺), the ion would chelate with the nitrogen and sulfur atoms of the surface-bound thiourea groups. This binding event can alter the electronic environment of the anthracene fluorophore, leading to a detectable change in its fluorescence intensity (quenching or enhancement) or a shift in its emission wavelength. This "turn-on" or "turn-off" fluorescence mechanism is a common principle in optical sensing. researchgate.net

Optically active anthracene derivatives containing thiourea and amide groups have been highlighted as effective sensors for metal cations and anions. researchgate.net The strong chelating ability of the thiourea moiety combined with the excellent photophysical properties of the anthracene unit allows for high sensitivity and selectivity.

| Related Sensing System | Analyte | Sensing Principle | Detection Limit | Reference |

| Silver Nanoparticles | Thiourea | Aggregation-induced colorimetric change. | Not specified | researchgate.net |

| Anthracene-functionalized Metallacage | Anions (OH⁻, PO₄³⁻, AcO⁻) | Anion-induced disassembly of the cage leading to fluorescence enhancement. | Not specified | researchgate.net |

| Gold Nanoparticles / Dithiothreitol | Acrylamide | Electrochemical detection based on complex formation. | 3.11 x 10⁻⁹ M | mdpi.com |

| Anthracene-containing Peptides | Gold Ions (Au³⁺) | Selective reduction and precipitation of metallic gold from a solution. | Not applicable | researchgate.net |

Development of this compound-Functionalized Gels and Hydrogels

Functionalizing gels and hydrogels with this compound can produce "smart" materials that respond to external stimuli such as light or the presence of specific chemical species. The anthracene provides photo-responsiveness, while the thiourea group offers a site for chemical recognition.

Detailed Research Findings: Hydrogels are three-dimensional polymer networks capable of holding large amounts of water. nih.govrsc.org Their properties can be tailored by incorporating functional molecules. Anthracene-functionalized materials have been used to create photo-responsive hydrogels. For example, linear polymers functionalized with anthracene can be cross-linked into hydrogel films by exposure to UV light (365 nm), which induces the dimerization of anthracene groups. nih.gov This process is reversible, as irradiation with shorter wavelength UV light (254 nm) can cleave the dimers, leading to the disassembly of the hydrogel. nih.gov This reversibility allows for applications such as the controlled release of encapsulated cells or drugs. rsc.org

By incorporating this compound into a hydrogel network, for instance by grafting it onto a polymer like poly(hydroxyethyl methacrylate) (PHEMA) or poly(acrylamide), a multi-responsive material can be created. The anthracene units could be used to photo-crosslink the gel, providing control over its formation and degradation. Simultaneously, the thiourea groups distributed throughout the gel matrix would be available to chelate metal ions. The binding of metal ions could alter the swelling properties of the hydrogel, leading to a material that visibly expands or contracts in the presence of a target analyte. The inherent fluorescence of the anthracene could also be used to monitor the local environment within the gel.

This compound as a Component in Self-Assembled Monolayers (SAMs)

This compound possesses the necessary structural features to form self-assembled monolayers (SAMs) on various surfaces, particularly noble metals. Such SAMs would create a well-defined surface functionalized with photo-responsive and fluorescent anthracene units.

Detailed Research Findings: SAMs are ordered molecular assemblies that form spontaneously on a surface. rsc.org Thiol-based SAMs on gold are a classic example, but other anchor groups are also effective. N-heterocyclic carbenes (NHCs) have been shown to form highly stable SAMs on gold and platinum. nih.gov The ability of thiourea to bind to metal surfaces suggests it can also act as an anchor group for SAM formation.

In a SAM of this compound on a gold surface, the thiourea group would provide the binding interaction with the substrate. The molecules would align, driven by van der Waals interactions between the anthracene moieties, to form an ordered, densely packed layer. The result is a surface whose properties are dominated by the anthracene groups. Studies on other anthracene-based SAMs have shown that the choice of anchor group can be used to tune the thermoelectrical properties of the monolayer. rsc.org A SAM of this compound would exhibit strong fluorescence, making it useful for applications in molecular electronics, sensing, and as a platform for studying surface-confined photochemical reactions like the [4+4] cycloaddition of anthracene.

This compound in Liquid Crystalline Materials

The rigid, planar structure of the anthracene group makes this compound a promising building block for the synthesis of liquid crystalline materials. By attaching appropriate mesogenic groups, molecules with thermotropic liquid crystal properties can be designed.

Detailed Research Findings: Liquid crystals are states of matter with properties between those of a conventional liquid and a solid crystal. Acyl and benzoyl thiourea derivatives have been shown to exhibit liquid crystalline behavior. researchgate.netresearchgate.netnih.gov These molecules typically consist of a rigid core (mesogen) and flexible terminal chains (like alkoxy groups). It has been found that N-benzoyl-N'-aryl thiourea derivatives with two terminal alkoxy chains can display nematic and smectic phases. researchgate.net The stability and type of mesophase are strongly influenced by the length of the alkyl chains. researchgate.net

Similarly, copper(I) complexes with N-benzoylthiourea ligands have been synthesized that exhibit hexagonal columnar mesophases over a broad temperature range. nih.gov Research on N-acyl, thiourea, and imidazole (B134444) derivatives has shown that thiourea derivatives containing a biphenyl (B1667301) group can display liquid crystalline behavior with high thermal stability. researchgate.netuobaghdad.edu.iq

This compound contains the essential rigid aromatic core required for mesogenic behavior. To realize a liquid crystalline material, it could be chemically modified, for example, by attaching a benzoyl group with long alkoxy chains to the second nitrogen atom of the thiourea moiety. The resulting molecule, an N-benzoyl-N'-(1-anthryl)thiourea derivative, would possess the necessary combination of a rigid, polarizable core (anthracene and benzoyl groups) and flexible terminal chains, making it a strong candidate for exhibiting nematic or smectic liquid crystal phases.

| Thiourea-Based Liquid Crystal System | Mesophase(s) Observed | Key Structural Feature | Reference |

| N-benzoyl-N'-aryl thioureas | Nematic, Smectic A, Smectic C | Two terminal alkoxy chains on aryl rings. | researchgate.net |

| N-acyl and thiourea derivatives | Nematic, Smectic | Biphenyl group in the molecular center. | researchgate.netuobaghdad.edu.iq |

| Copper(I) halide complexes with benzoylthiourea (B1224501) ligand | Hexagonal Columnar | Coordination to a metal center. | nih.gov |

| Chiral S-methyl-N,N'-α-methylarylthiouronium salts | Smectic A* | Ionic structure with a chiral cation. | rsc.org |

Exploration of Biological and Biomedical Research Avenues Non Clinical Focus

Investigation of N-(1-anthryl)thiourea as a Fluorescent Probe for Biological Analytes (e.g., pH, specific ions)

The inherent fluorescence of the anthracene (B1667546) group in this compound provides a foundation for its exploration as a fluorescent probe. Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or thiols, through a noticeable change in their fluorescence properties, like intensity or wavelength. nih.gov The thiourea (B124793) moiety can act as a binding site or a reaction center for the target analyte.

While specific studies on this compound as a pH or ion sensor are not extensively documented, the principles of probe design suggest its potential. The nitrogen and sulfur atoms in the thiourea group can coordinate with metal ions. This interaction can modulate the electronic properties of the entire molecule, leading to a change in the fluorescence of the attached anthracene fluorophore. For instance, some fluorescent probes experience a significant enhancement of fluorescence intensity upon binding to their target analyte. nih.gov Thiourea derivatives have been investigated as sensing probes for toxic metals like mercury, utilizing spectrofluorimetric techniques to detect changes upon binding. nih.gov Similarly, a probe's interaction with anions could occur through hydrogen bonding with the N-H protons of the thiourea group, potentially causing a detectable optical response. The development of near-infrared (NIR) fluorescent probes for bioimaging highlights the strategy of conjugating a fluorophore with a recognition moiety to detect specific enzymes or biological molecules. nih.gov

Studies on the Interaction of this compound with Biomolecules (e.g., proteins, DNA fragments) in Model Systems

The ability of this compound to interact with fundamental biomolecules like proteins and DNA is a significant area of research, providing insights into its potential biological effects.

Interaction with Proteins: The thiourea scaffold is known to be a crucial element in the design of inhibitors for various proteins. The nitrogen and sulfur atoms can form hydrogen bonds and other interactions with amino acid residues in a protein's active or allosteric sites. For example, thiourea derivatives have been designed as dual inhibitors of the HIV-1 capsid protein and human cyclophilin A, two proteins critical for HIV-1 replication. nih.gov Binding affinity for these proteins was confirmed using fluorescence binding assays and ultraviolet spectroscopic analysis. nih.gov The mechanism often involves the thiourea moiety fitting into a specific binding pocket, leading to the inhibition of the protein's function.

Interaction with DNA: Thiourea derivatives have also been shown to interact with DNA. nih.govmdpi.com These interactions can occur through various modes, including intercalation (where the planar aromatic part of the molecule, like anthracene, slots between the base pairs of the DNA helix), groove binding, or electrostatic interactions. The binding of bis-acyl-thiourea derivatives to DNA has been extensively studied using multiple techniques, including UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry. nih.gov These studies help determine the binding mode and the strength of the interaction. The formation of a bulky compound-DNA complex can be confirmed by observing changes in the DNA's viscosity or a decrease in the compound's diffusion coefficient. nih.gov The interaction of metal complexes of thiourea derivatives with DNA is also a subject of study, as these complexes can bind to DNA and potentially exhibit anticancer properties. mdpi.com

Below is a table summarizing the DNA binding parameters for some related bis-acyl-thiourea compounds, illustrating the quantitative analysis of these interactions.

| Compound | Binding Constant (Kb) (M-1) | Binding Mode | Technique(s) |

| UP-1 | 1.1 x 104 | Mixed (Intercalation/Groove) | UV-Vis, Fluorescence, Docking |

| UP-2 | 2.1 x 104 | Mixed (Intercalation/Groove) | UV-Vis, Fluorescence, Docking |

| UP-3 | 3.5 x 104 | Mixed (Intercalation/Groove) | UV-Vis, Fluorescence, Docking |

| Data sourced from studies on bis-acyl-thiourea derivatives UP-1, UP-2, and UP-3. nih.gov |

Mechanistic Studies of Biological Activity (e.g., enzyme inhibition, antioxidant activity) in in vitro or non-human cellular/acellular models